molecular formula C23H19ClN2O3S2 B2421269 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942009-05-4

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2421269
CAS RN: 942009-05-4
M. Wt: 470.99
InChI Key: BAKXSMRWVRILCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including benzylation , thiazole ring formation , and acetamide functionalization . Detailed synthetic pathways and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular formula of this compound is C23H19ClN2O3S2 , with a molecular weight of 470.99 g/mol . The benzyl group provides rigidity, while the chlorobenzo[d]thiazol-2-yl moiety contributes to its aromatic character. The methylsulfonyl substituent enhances solubility and stability.


Chemical Reactions Analysis

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may participate in various chemical reactions, including hydrolysis , oxidation , and substitution . Investigating its reactivity and potential transformations is crucial for understanding its behavior .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability, highlighting the compound's role in inhibiting PI3Kα and mTOR in vitro and in vivo. This research underscores the importance of the compound's structure in its biological activity and stability, pivotal for therapeutic applications (Stec et al., 2011).

Antimalarial and COVID-19 Applications

Theoretical investigation of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research explored the reactivity of sulfonamide derivatives, including structures similar to the query compound, demonstrating their potential utility in addressing global health challenges like malaria and COVID-19 (Fahim & Ismael, 2021).

Antimicrobial Activity

Synthesis and antimicrobial activity of novel sulphonamide derivatives highlighted the compound's utility in developing new antimicrobials. This study emphasized the significance of structural modifications to enhance activity against various microbial strains, indicating the potential for developing new therapeutic agents (Fahim & Ismael, 2019).

Anticonvulsant Agents

Synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents demonstrated the compound's relevance in synthesizing heterocyclic compounds with potential anticonvulsant activity. This area of research is crucial for developing new treatments for epilepsy and other seizure disorders (Farag et al., 2012).

properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXSMRWVRILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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